Aldicarb-[13C2,d3]

Catalog No.
S1800701
CAS No.
1261170-75-5
M.F
C7H14N2O2S
M. Wt
195.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldicarb-[13C2,d3]

CAS Number

1261170-75-5

Product Name

Aldicarb-[13C2,d3]

IUPAC Name

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

Molecular Formula

C7H14N2O2S

Molecular Weight

195.27 g/mol

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3+1D3,6+1

InChI Key

QGLZXHRNAYXIBU-ZBTVZLOQSA-N

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC

Isomeric SMILES

[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)SC

Tracking Environmental Fate

One major application of Aldicarb-[13C2,d3] is in environmental studies. Scientists use it as a tracer molecule to monitor the movement and degradation of Aldicarb in the environment []. The presence of the two carbon-13 (¹³C) atoms and three deuterium (²H) atoms differentiates it from the naturally occurring, unlabeled Aldicarb. This unique isotopic signature allows researchers to track the insecticide's distribution in soil, water, and plant samples with high accuracy through mass spectrometry analysis [].

By following the labeled Aldicarb, scientists can gain valuable insights into the environmental fate of the insecticide. This information helps assess its persistence, potential for contamination, and breakdown pathways in various environmental compartments [].

Aldicarb-[13C2,d3] is a stable isotope-labeled analog of aldicarb, a widely used carbamate insecticide and nematicide. This compound is characterized by the incorporation of two carbon-13 isotopes and three deuterium atoms into its molecular structure, which enhances its utility in various scientific studies, particularly in metabolic and pharmacokinetic research. The molecular formula for aldicarb-[13C2,d3] is C7H11D3N2O2SC_7H_{11}D_3N_2O_2S with a molecular weight of approximately 195.27 g/mol .

  • Although isotopically labeled, Aldicarb-[13C2,d3] inherits the inherent toxicity of the parent compound Aldicarb [].
  • It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices [].
Typical of carbamate compounds, which include:

  • Oxidation: Aldicarb can be oxidized to form aldicarb sulfoxide, a more potent cholinesterase inhibitor.
  • Reduction: It can be reduced to regenerate the parent compound, aldicarb.
  • Substitution Reactions: Aldicarb-[13C2,d3] can participate in various nucleophilic substitution reactions depending on the reagents used .

These reactions are significant for understanding the compound's behavior in biological systems and environmental contexts.

Aldicarb-[13C2,d3] functions primarily as a cholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine in synaptic clefts, leading to prolonged stimulation of neurons. This mechanism is critical to its effectiveness as an insecticide, as it disrupts normal neurotransmission in target pests . Additionally, its isotopic labeling allows researchers to trace its metabolic pathways and interactions in biological systems.

The synthesis of aldicarb-[13C2,d3] involves incorporating stable isotopes into the aldicarb structure. The general synthetic route includes:

  • Deuteration: Introducing deuterium atoms into specific positions of the molecule.
  • Carbon-13 Labeling: Substituting selected carbon atoms with carbon-13 isotopes.

These processes are typically performed under controlled conditions using specialized reagents and may vary based on the manufacturer’s protocols .

Aldicarb-[13C2,d3] is primarily utilized in scientific research, particularly for:

  • Metabolic Studies: As a tracer in pharmacokinetic studies to understand how drugs are metabolized in living organisms.
  • Environmental Monitoring: To assess the degradation and persistence of carbamate pesticides in various ecosystems.
  • Toxicology Research: Investigating the effects of cholinesterase inhibitors on neuronal function and health .

Research involving aldicarb-[13C2,d3] often focuses on its interactions with biological systems, particularly regarding cholinesterase inhibition. Studies have shown that this compound can significantly affect neural signaling pathways by altering acetylcholine levels, which may lead to neurotoxic effects at higher concentrations. Its unique isotopic labeling allows for precise tracking in metabolic studies, enhancing our understanding of its pharmacodynamics and toxicological profiles .

Aldicarb-[13C2,d3] shares similarities with several other compounds, particularly within the carbamate class. Here are some comparable compounds:

CompoundDescriptionUnique Features
AldicarbParent compound; a potent cholinesterase inhibitorHighly toxic to humans and wildlife
Aldicarb sulfoxideOxidized form; more potent inhibitor than aldicarbIncreased toxicity and efficacy
Aldicarb oximeHydrolysis product of aldicarb; less toxicUsed as an antidote for aldicarb poisoning

Aldicarb-[13C2,d3] is unique due to its stable isotope labeling, which allows for enhanced tracking and analysis in research settings, distinguishing it from its parent compound and other derivatives .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

195.10313878 g/mol

Monoisotopic Mass

195.10313878 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-15

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